
2-(Aminomethyl)-3-bromophenol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-(Aminomethyl)-3-bromophenol hydrochloride” is a compound that contains an aminomethyl group and a bromophenol group. Aminomethyl groups are monovalent functional groups with the formula −CH2−NH2 . Bromophenols are a type of phenolic compound that contain a bromine atom. Hydrochloride refers to the presence of a hydrochloric acid component, often used to form stable, easily handled salts of organic bases .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(Aminomethyl)-3-bromophenol hydrochloride” would depend on the specific structure of the compound. Amines generally have a fishy odor and are less dense than water .Aplicaciones Científicas De Investigación
Inhibition of Carbonic Anhydrase Enzymes : One application of bromophenol derivatives is in the inhibition of carbonic anhydrase enzymes. These enzymes are important in various physiological processes, and inhibitors have potential applications in treating conditions like glaucoma, epilepsy, and osteoporosis. The bromophenol derivatives have shown excellent inhibitory effects against human carbonic anhydrase isoenzymes, with some derivatives exhibiting inhibitory effects in the low nanomolar range (Boztaş et al., 2015).
Antibacterial Properties : Bromophenols isolated from marine algae, including derivatives similar to 2-(Aminomethyl)-3-bromophenol hydrochloride, have shown significant antibacterial properties. They have been effective against various strains of bacteria, suggesting their potential as antibacterial agents (Xu et al., 2003).
Antioxidant Activity : Bromophenols have also been identified as potent antioxidants. They exhibit strong free radical scavenging activity, which is important in preventing oxidative stress-related damage in biological systems. This property indicates their potential use in food preservation, pharmaceuticals, and as natural health products (Li et al., 2011); (Olsen et al., 2013).
Pharmaceutical Synthesis : Bromophenol derivatives have been used in the synthesis of pharmaceutical compounds. Their reactivity and structural properties make them suitable intermediates in the synthesis of various biologically active molecules (Wang et al., 2008).
Environmental Applications : In environmental science, studies on bromophenols have explored their transformation during water treatment processes. This research is vital in understanding the fate of these compounds in aquatic environments and their potential impact on water quality (Jiang et al., 2014).
Direcciones Futuras
Propiedades
IUPAC Name |
2-(aminomethyl)-3-bromophenol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO.ClH/c8-6-2-1-3-7(10)5(6)4-9;/h1-3,10H,4,9H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIOJWNHRCFRVLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)CN)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.51 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Aminomethyl)-3-bromophenol hydrochloride | |
CAS RN |
2230799-59-2 |
Source


|
| Record name | 2-(aminomethyl)-3-bromophenol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

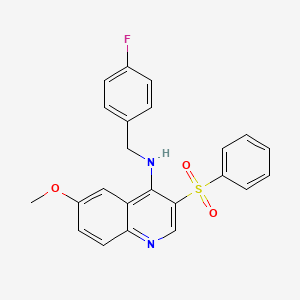
![2-(Benzo[d][1,3]dioxol-5-yl)-7-ethoxy-1'-methyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]](/img/structure/B2769382.png)


![2-[(2,6-dichlorobenzyl)sulfanyl]-5-[3-(1H-pyrrol-1-yl)-2-thienyl]-1,3,4-oxadiazole](/img/structure/B2769388.png)
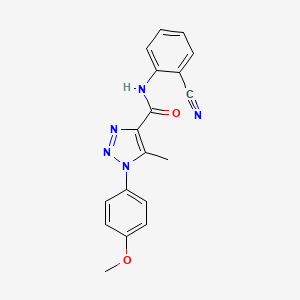
![N-benzyl-N,2-dimethyl-5-[5-(trifluoromethyl)isoxazol-3-yl]thiophene-3-sulfonamide](/img/structure/B2769392.png)
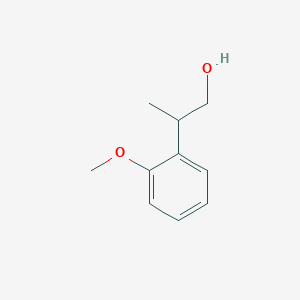
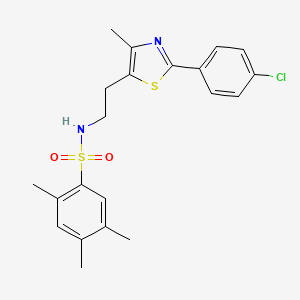
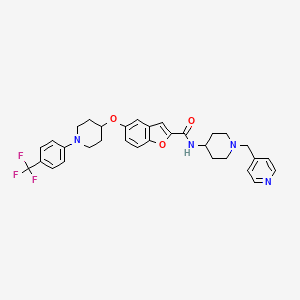
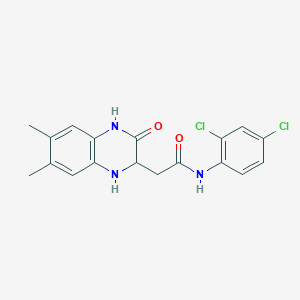

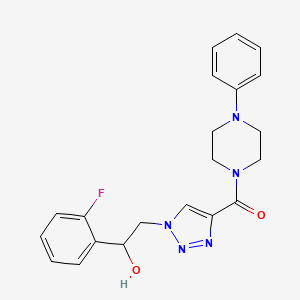
![2-[(2-Chlorophenyl)sulfanylmethyl]-3-[3-(trifluoromethyl)phenyl]quinazolin-4-one](/img/structure/B2769403.png)